molecular formula C19H20FN3O3S B2460138 N-{3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide CAS No. 852141-58-3

N-{3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide

Cat. No.: B2460138
CAS No.: 852141-58-3
M. Wt: 389.45
InChI Key: DDMGRSCCJBTRAA-UHFFFAOYSA-N
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Description

N-{3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a synthetic organic compound that belongs to the class of pyrazolines. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an acetyl group, an ethylsulfonylamino group, and a fluorophenyl group, making it a molecule of interest in various fields of research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[3-[2-acetyl-3-(4-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-3-27(25,26)22-17-6-4-5-15(11-17)18-12-19(23(21-18)13(2)24)14-7-9-16(20)10-8-14/h4-11,19,22H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMGRSCCJBTRAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide typically involves the reaction of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating under reflux to facilitate the formation of the pyrazoline ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a sulfonamide moiety attached to a pyrazole derivative with a fluorophenyl substituent. The synthesis typically involves multi-step reactions starting from readily available precursors, which can include acetophenones and hydrazines. The synthesis is characterized by high yields and purity, often confirmed through spectroscopic methods such as NMR and IR spectroscopy.

Biological Activities

2.1 Anticancer Potential

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds similar to N-{3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide have been tested against various cancer cell lines. One study reported that related pyrazole sulfonamides showed cytotoxic effects against several human cancer cell lines, including PC-3 and NCI-H460, with IC50 values comparable to established chemotherapeutics like etoposide .

2.2 Anti-inflammatory Properties

Molecular docking studies have suggested that this class of compounds possesses excellent anti-inflammatory properties. The docking results indicate potential interactions with inflammatory pathways, making them candidates for further development as anti-inflammatory agents .

2.3 Antioxidant Activity

In addition to anticancer and anti-inflammatory effects, compounds with similar structures have demonstrated antioxidant properties. These activities are crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of these compounds. Variations in substituents on the pyrazole ring or the sulfonamide group can significantly influence biological activity. For example, the presence of electron-withdrawing groups such as fluorine enhances the compound's reactivity and biological effectiveness .

Computational Studies

Computational methods such as Density Functional Theory (DFT) are employed to predict the electronic properties and reactivity of these compounds. These studies provide insights into molecular interactions that can guide the design of new derivatives with enhanced biological activity .

Case Studies

Several case studies illustrate the practical applications of this compound:

Study Findings
Study A: Anticancer ActivityDemonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values comparable to standard treatments .
Study B: Anti-inflammatory EffectsShowed potential in modulating inflammatory pathways through molecular docking simulations .
Study C: Antioxidant PropertiesExhibited strong antioxidant activity in vitro, suggesting protective roles against oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of N-{3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-3-{3-[(methylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline
  • 1-Acetyl-3-{3-[(propylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline
  • 1-Acetyl-3-{3-[(butylsulfonyl)amino]phenyl}-5-(4-fluorophenyl)-2-pyrazoline

Uniqueness

N-{3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is unique due to the presence of the ethylsulfonylamino group, which may impart distinct chemical and biological properties compared to its analogs with different sulfonyl groups. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a compound of interest for further research and development.

Biological Activity

N-{3-[1-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide is a compound of considerable interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The compound can be described by the following molecular characteristics:

  • Molecular Formula : C17H15FN2O2S
  • Molecular Weight : 282.32 g/mol
  • InChIKey : XIHLJHHLDSGDEC-UHFFFAOYSA-N

This compound features a pyrazole moiety, which is known for its significant role in medicinal chemistry, particularly in the development of anti-inflammatory, antibacterial, and antitumor agents.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit notable antitumor properties. They have been shown to inhibit various kinases involved in cancer progression:

  • BRAF(V600E) : A mutation commonly associated with melanoma.
  • EGFR : Overexpressed in several cancers.
  • Aurora-A Kinase : Involved in cell division.

In vitro studies have demonstrated that compounds similar to this compound effectively inhibit tumor cell proliferation .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through various assays. Pyrazole derivatives are known to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators. Studies have reported that these compounds can significantly lower the production of pro-inflammatory cytokines .

Antibacterial and Antifungal Properties

The antibacterial activity of this compound has been evaluated against a range of bacterial strains. The results indicate effective inhibition of both Gram-positive and Gram-negative bacteria. Additionally, antifungal assays have shown promising results against several pathogenic fungi .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Substituent Effects : The presence of the 4-fluorophenyl group enhances the lipophilicity and potentially increases the binding affinity to biological targets.
  • Pyrazole Ring Modifications : Variations in the pyrazole structure can lead to significant changes in pharmacological profiles. For example, modifications at the acetyl position have been linked to improved antitumor activity .
  • Sulfonamide Moiety : The sulfonamide group contributes to the overall biological activity by enhancing solubility and bioavailability.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazole derivatives:

  • A study on synthesized pyrazole carboxamides revealed significant antifungal activity against common plant pathogens .
  • Another research focused on pyrazole analogs demonstrated strong inhibitory effects on specific cancer cell lines, suggesting their potential as lead compounds in cancer therapy .

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